![molecular formula C16H19N3OS B3833484 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B3833484.png)
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide
Vue d'ensemble
Description
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide, also known as MTB, is a chemical compound that has been studied extensively for its potential therapeutic applications. MTB belongs to the class of hydrazide derivatives and has been shown to possess a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Mécanisme D'action
The exact mechanism of action of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide is not fully understood. However, it is believed that 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide exerts its biological effects through the inhibition of various enzymes and signaling pathways. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Effets Biochimiques Et Physiologiques
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been shown to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been shown to possess anti-inflammatory effects by reducing the production of inflammatory mediators. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has also been shown to possess antimicrobial effects by inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has also been shown to possess a variety of biological activities, making it a useful tool for studying various cellular processes. However, 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide also has some limitations for lab experiments. It is a highly reactive compound that can be toxic to cells at high concentrations. In addition, the exact mechanism of action of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide. One area of research is the development of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide derivatives with improved biological activity and reduced toxicity. Another area of research is the identification of the exact mechanism of action of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide. This could lead to the development of more targeted therapies for cancer and other diseases. Finally, research on the potential use of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide in combination with other drugs or therapies could lead to the development of more effective treatments for cancer and other diseases.
Conclusion
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The synthesis of 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been optimized to improve the yield and purity of the compound. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has several advantages for lab experiments, but also has some limitations. Future research on 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide could lead to the development of more effective treatments for cancer and other diseases.
Applications De Recherche Scientifique
4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has also been shown to possess anti-inflammatory and antimicrobial effects. In addition, 4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide has been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Propriétés
IUPAC Name |
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-13-6-8-14(9-7-13)17-10-2-5-16(20)19-18-12-15-4-3-11-21-15/h3-4,6-9,11-12,17H,2,5,10H2,1H3,(H,19,20)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNFDJQGXTAHV-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]piperazine](/img/structure/B3833403.png)
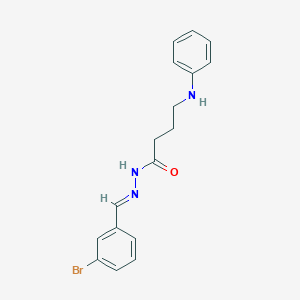
![1-[2-(dimethylamino)ethyl]-N-mesitylprolinamide](/img/structure/B3833409.png)
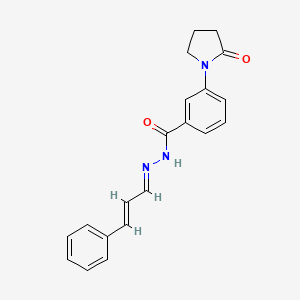
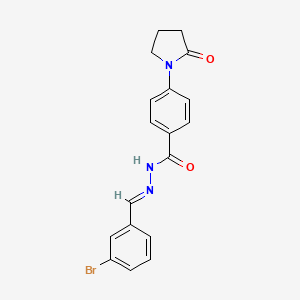

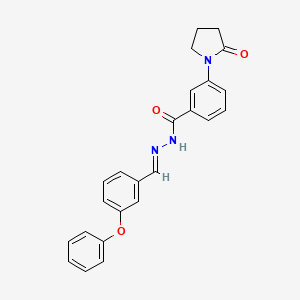
![N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B3833459.png)
![N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3833480.png)
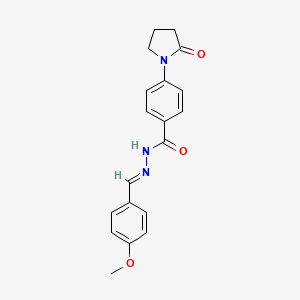
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3833497.png)
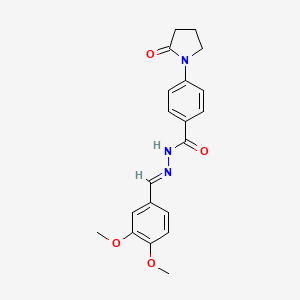
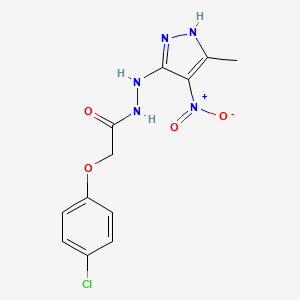
![methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B3833516.png)